Cas no 107447-04-1 ((S)-Methyl 2-aMino-3-(6-Methoxy-1H-indol-3-yl)propanoate)

(S)-Methyl 2-aMino-3-(6-Methoxy-1H-indol-3-yl)propanoate 化学的及び物理的性質
名前と識別子
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- L-Tryptophan,6-methoxy-, methyl ester
- (S)-METHYL 2-AMINO-3-(6-METHOXY-1H-INDOL-3-YL)PROPANOATE
- methyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate
- 6-methoxy-L-triptophan methyl ester
- 6-methoxy-L-tryptophan methyl ester
- 6-methoxytryptophan methyl ester
- ACMC-20mb06
- AGN-PC-00058Y
- 6-Methoxy-L-tryptophan methyl ester HCl
- methyl (S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate
- (S)-methyl2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate
- (S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate hydrochloride
- CID 127264512
- methyl (2S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate
- CS-M0887
- SCHEMBL17938401
- AKOS030632150
- 107447-04-1
- CS-13724
- L-Tryptophan,6-methoxy-,methyl ester
- DB-224818
- (S)-Methyl 2-aMino-3-(6-Methoxy-1H-indol-3-yl)propanoate
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- MDL: MFCD13193036
- インチ: 1S/C13H16N2O3/c1-17-9-3-4-10-8(7-15-12(10)6-9)5-11(14)13(16)18-2/h3-4,6-7,11,15H,5,14H2,1-2H3/t11-/m0/s1
- InChIKey: KOLLGWLALPFQSZ-NSHDSACASA-N
- ほほえんだ: O(C)C1C=CC2=C(C=1)NC=C2C[C@@H](C(=O)OC)N
計算された属性
- せいみつぶんしりょう: 248.11609238g/mol
- どういたいしつりょう: 248.11609238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.3
- 疎水性パラメータ計算基準値(XlogP): 1.7
(S)-Methyl 2-aMino-3-(6-Methoxy-1H-indol-3-yl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S17620-100mg |
(S)-methyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate |
107447-04-1 | 100mg |
¥5712.0 | 2021-09-07 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0536-250MG |
methyl (2S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate |
107447-04-1 | 95% | 250mg |
¥4316.00 | 2023-05-01 | |
Chemenu | CM257479-250mg |
(S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate |
107447-04-1 | 97% | 250mg |
$704 | 2023-02-03 | |
Chemenu | CM257479-100mg |
(S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate |
107447-04-1 | 97% | 100mg |
$422 | 2023-02-03 | |
Chemenu | CM257479-1g |
(S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate |
107447-04-1 | 97% | 1g |
$1408 | 2023-02-03 | |
Aaron | AR008TZ0-100mg |
(S)-Methyl 2-Amino-3-(6-Methoxy-1H-Indol-3-Yl)Propanoate |
107447-04-1 | 98% | 100mg |
$381.00 | 2025-02-10 | |
A2B Chem LLC | AE10992-100mg |
(S)-Methyl 2-aMino-3-(6-Methoxy-1H-indol-3-yl)propanoate |
107447-04-1 | 97% | 100mg |
$482.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y0995029-1g |
methyl (S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate |
107447-04-1 | 95% | 1g |
$1300 | 2025-02-19 | |
A2B Chem LLC | AE10992-1g |
(S)-Methyl 2-aMino-3-(6-Methoxy-1H-indol-3-yl)propanoate |
107447-04-1 | 97% | 1g |
$1582.00 | 2024-04-20 | |
1PlusChem | 1P008TQO-100mg |
(S)-Methyl 2-aMino-3-(6-Methoxy-1H-indol-3-yl)propanoate |
107447-04-1 | 98% | 100mg |
$437.00 | 2023-12-26 |
(S)-Methyl 2-aMino-3-(6-Methoxy-1H-indol-3-yl)propanoate 関連文献
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(S)-Methyl 2-aMino-3-(6-Methoxy-1H-indol-3-yl)propanoateに関する追加情報
Introduction to (S)-Methyl 2-amino-3-(6-Methoxy-1H-indol-3-yl)propanoate (CAS No. 107447-04-1)
Compound CAS No. 107447-04-1, specifically identified as (S)-Methyl 2-amino-3-(6-Methoxy-1H-indol-3-yl)propanoate, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention in recent years due to its potential applications in drug discovery and therapeutic intervention.
The molecular structure of (S)-Methyl 2-amino-3-(6-Methoxy-1H-indol-3-yl)propanoate incorporates a chiral center, which is a critical factor in determining its pharmacological activity. The stereochemistry of this compound plays a pivotal role in its interaction with biological targets, influencing both efficacy and selectivity. This feature makes it an attractive candidate for the development of enantiopure drugs, where the presence of a single enantiomer can lead to improved therapeutic outcomes compared to racemic mixtures.
Recent research has highlighted the importance of indole derivatives in medicinal chemistry, particularly their role as key scaffolds in the design of bioactive molecules. The presence of the 6-Methoxy-1H-indol-3-yl moiety in the compound's structure suggests potential interactions with various biological pathways, including those involving neurotransmitter systems and inflammatory responses. This moiety has been extensively studied for its pharmacological properties, with several derivatives demonstrating significant therapeutic potential in preclinical models.
In the context of modern drug development, the synthesis and characterization of chiral amines and carboxylates are of paramount importance. The Methyl 2-amino-3-(6-Methoxy-1H-indol-3-yl)propanoate structure exemplifies the intricate balance between structural complexity and biological activity. The compound's amine and carboxylate functionalities provide multiple sites for interaction with biological targets, making it a versatile building block for further derivatization and optimization.
Advances in synthetic methodologies have enabled the efficient preparation of complex molecules like (S)-Methyl 2-amino-3-(6-Methoxy-1H-indol-3-yl)propanoate. Techniques such as asymmetric hydrogenation and chiral resolution have been instrumental in achieving high enantiomeric purity, which is essential for pharmaceutical applications. These synthetic strategies not only enhance the yield and scalability of production but also ensure that the final product meets stringent quality standards.
The pharmacological profile of (S)-Methyl 2-amino-3-(6-Methoxy-1H-indol-3-yl)propanoate has been explored in various preclinical studies. These investigations have revealed potential therapeutic applications across multiple disease areas, including central nervous system disorders, metabolic diseases, and inflammatory conditions. The compound's ability to modulate key signaling pathways suggests that it may serve as a lead compound for the development of novel therapeutics.
The integration of computational chemistry and high-throughput screening has accelerated the process of identifying promising drug candidates like (S)-Methyl 2-amino-3-(6-Methoxy-1H-indol-3-yl)propanoate. By leveraging these technologies, researchers can rapidly assess the binding affinity and selectivity of the compound against a wide range of biological targets. This approach not only saves time but also allows for more targeted experimentation, thereby increasing the likelihood of success in drug discovery programs.
In conclusion, (S)-Methyl 2-amino-3-(6-Methoxy-1H-indol-3-yl)propanoate (CAS No. 10744704) represents a promising entity in pharmaceutical research. Its unique structural features, coupled with its potential biological activities, make it a valuable asset in the quest for novel therapeutics. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a crucial role in addressing some of the most pressing challenges in medicine today.
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